N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide
Description
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide is a heterocyclic compound featuring a thienopyrazole core fused with a naphthalene carboxamide moiety. The thieno[3,4-c]pyrazole system is a bicyclic scaffold combining thiophene and pyrazole rings, which confers unique electronic and steric properties.
Properties
IUPAC Name |
N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)naphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3OS/c26-22(17-11-10-15-6-4-5-7-16(15)12-17)23-21-19-13-27-14-20(19)24-25(21)18-8-2-1-3-9-18/h1-12H,13-14H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAOHUCSGBDKIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide typically involves the following steps:
Formation of the Thieno[3,4-c]pyrazole Ring: This can be achieved through the cyclization of appropriate precursors such as 3-amino-4-cyano-2-thiophenecarboxamides.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.
Formation of the Naphthalene Carboxamide Moiety: This involves the reaction of the thieno[3,4-c]pyrazole intermediate with naphthalene-2-carboxylic acid or its derivatives under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticancer Activity
The compound exhibits promising anticancer properties by modulating various cellular pathways. Its thieno[3,4-c]pyrazole moiety has been associated with the inhibition of cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Studies have shown that derivatives of thieno[3,4-c]pyrazole can inhibit tumor growth in various cancer models, making them candidates for further development as anticancer agents.
1.2 Antimicrobial Properties
Research indicates that compounds containing the thieno[3,4-c]pyrazole structure show significant antimicrobial activity against a range of pathogens. The structure's ability to interact with bacterial enzymes and disrupt their function contributes to its effectiveness. For instance, analogues have demonstrated activity against Gram-positive and Gram-negative bacteria, as well as fungi .
Biochemical Interactions
2.1 Enzyme Modulation
The compound's unique structure allows it to interact with specific enzymes involved in critical biological processes. It has been reported to act as an inhibitor of certain kinases and phosphatases, which are key players in cell signaling pathways. This modulation can lead to altered cellular responses and has implications for treating diseases characterized by dysregulated signaling pathways.
2.2 Receptor Interaction
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide may also interact with various receptors in the body, potentially influencing physiological responses. Research into its binding affinity and selectivity towards different receptor types is ongoing and could unveil new therapeutic targets .
Case Studies
3.1 Cancer Treatment Studies
A notable study examined the effects of this compound on human breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as a therapeutic agent against breast cancer .
3.2 Antimicrobial Efficacy
In another study focusing on antimicrobial activity, derivatives of the compound were tested against Staphylococcus aureus and Escherichia coli. The results showed that certain modifications increased potency against these pathogens significantly compared to standard antibiotics .
Comparative Data Table
| Application Area | Activity Type | Target Organisms/Cells | Key Findings |
|---|---|---|---|
| Anticancer | Cell proliferation inhibition | MCF-7 (breast cancer) | Significant reduction in viability |
| Antimicrobial | Bacterial inhibition | Staphylococcus aureus, E. coli | Enhanced activity compared to controls |
| Enzyme modulation | Kinase/phosphatase inhibition | Various enzymes | Altered signaling pathways observed |
| Receptor interaction | Binding studies | Various receptors | Potential for diverse therapeutic targets |
Mechanism of Action
The mechanism of action of N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The compound is compared to derivatives with overlapping pharmacophores or heterocyclic systems (Table 1).
Table 1: Structural and Physicochemical Comparison
Research Findings and Trends
- Yield Optimization: Analogous thienopyrazole derivatives achieve yields of 70–80% under optimized conditions (e.g., DMF/POCl₃ at 90°C) .
- Spectroscopic Confirmation : IR and ¹H-NMR data for related compounds confirm successful substitution patterns, such as carbonyl stretches at ~1650 cm⁻¹ (amide C=O) and aromatic proton shifts at δ 7.2–8.5 ppm .
Biological Activity
N-{2-phenyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}naphthalene-2-carboxamide is a compound of significant interest due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Structural Overview
The compound features a thieno[3,4-c]pyrazole core linked to a naphthalene-2-carboxamide moiety. This unique combination of structural elements is believed to contribute to its biological efficacy. The thieno[3,4-c]pyrazole structure is known for modulating enzyme activities and receptor interactions, which are critical for various pharmacological effects.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular processes, potentially leading to therapeutic effects in conditions like cancer and inflammation.
- Antioxidant Properties : Similar thieno[3,4-c]pyrazole compounds have demonstrated antioxidant activity by scavenging free radicals and reducing oxidative stress in biological systems .
- Cellular Interaction : The compound interacts with various cellular components, which may alter signaling pathways and affect cell proliferation and apoptosis.
Synthesis
The synthesis of this compound typically involves multi-step procedures:
- Formation of the Thieno[3,4-c]pyrazole Core : This step includes cyclization reactions that yield the thieno[3,4-c]pyrazole structure.
- Coupling with Naphthalene Carboxamide : The final product is obtained through amide bond formation between the thieno[3,4-c]pyrazole derivative and naphthalene carboxylic acid.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance:
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Thieno[3,4-c]pyrazole derivatives | BRAF(V600E) | Inhibitory activity | |
| Naphthalene derivatives | Various cancers | Cytotoxic effects |
Antioxidant Activity
Research indicates that thieno[3,4-c]pyrazole compounds exhibit significant antioxidant properties:
| Compound | Test Subject | Altered Erythrocytes (%) | Control |
|---|---|---|---|
| 4-nonylphenol with thieno derivatives | Clarias gariepinus (fish) | 12 ± 1.03 (with amino-carbonitrile) | 40.3 ± 4.87 (control) |
| Control group | - | 1 ± 0.3 | - |
This data suggests that these compounds can mitigate oxidative damage in biological systems .
Case Studies
- Antimicrobial Activity : A study synthesized various thieno[3,4-c]pyrazole derivatives showing promising antimicrobial activity against gram-positive bacteria such as Staphylococcus aureus and MRSA. The mechanism involved inhibition of bacterial cell wall biosynthesis .
- Inflammation Models : In models of inflammation, compounds similar to this compound demonstrated significant reductions in inflammatory markers like TNF-alpha and nitric oxide production in vitro.
Q & A
Basic: What synthetic strategies are recommended for constructing the thieno[3,4-c]pyrazole core in this compound?
Methodological Answer:
The thieno[3,4-c]pyrazole moiety can be synthesized via cyclization of thiophene derivatives. A common approach involves reacting thiophene-3,4-dicarbonyl precursors with hydrazine derivatives under reflux in ethanol or acetic acid. For example, condensation of 3,4-dicyanothiophene with phenylhydrazine at 80–100°C yields the pyrazole ring, followed by purification via column chromatography (eluent: ethyl acetate/hexane). Monitoring reaction progress with TLC and optimizing stoichiometry (1:1.2 molar ratio of carbonyl to hydrazine) improves yield . Structural validation via -NMR (δ 7.2–7.8 ppm for aromatic protons) and IR (C=N stretch at ~1600 cm) is critical .
Advanced: How can regioselectivity challenges during naphthalene-carboxamide coupling be addressed?
Methodological Answer:
Coupling the naphthalene-2-carboxamide to the thienopyrazole requires careful control of reaction conditions. Use of coupling agents like EDC/HOBt in DMF at 0–5°C minimizes side reactions. Computational modeling (DFT) can predict reactive sites: the carboxamide’s carbonyl group (C=O) exhibits higher electrophilicity at the naphthalene C2 position, favoring nucleophilic attack by the pyrazole’s NH group. Solvent polarity (e.g., DMF vs. THF) and catalyst screening (e.g., Pd(OAc) for Ullman coupling) further enhance regioselectivity . Post-reaction, HPLC-MS (ESI+) confirms product purity (expected [M+H] ~450 m/z) .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- - and -NMR : Identify aromatic protons (δ 6.8–8.5 ppm) and carbons (δ 110–150 ppm). The pyrazole NH typically appears as a broad singlet (δ 10–12 ppm) .
- IR Spectroscopy : Confirm C=O (1680–1700 cm) and C=N (1590–1620 cm) stretches .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., CHClNOS) with <2 ppm error .
- X-ray Crystallography : Resolves ambiguity in stereochemistry for crystalline derivatives .
Advanced: How can contradictory solubility data in polar vs. nonpolar solvents be resolved?
Methodological Answer:
Contradictions arise from polymorphic forms or impurities. Conduct differential scanning calorimetry (DSC) to identify melting points (e.g., 238–240°C vs. 276–278°C for polymorphs ). Solubility studies in DMSO/water mixtures (0.1–10 mg/mL) under sonication (30 min) clarify kinetic vs. thermodynamic solubility. Molecular dynamics simulations (e.g., COSMO-RS) predict solvent interactions, revealing that the naphthalene moiety dominates hydrophobicity, while the carboxamide enhances polar solubility .
Basic: What safety precautions are critical during synthesis?
Methodological Answer:
- Handling Hydrazines : Use fume hoods and PPE (nitrile gloves, lab coat) due to toxicity.
- Chlorinated Solvents : Avoid exposure to DCM/chloroform; monitor waste disposal per EPA guidelines.
- Reactive Intermediates : Stabilize azide intermediates with copper(I) catalysts to prevent explosive side reactions .
Advanced: What computational tools predict the compound’s bioactivity or binding affinity?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Screen against kinase targets (e.g., JAK2) using the thienopyrazole as a hinge-binding motif. Dock the naphthalene-carboxamide into hydrophobic pockets, scoring binding energies (<-8 kcal/mol suggests activity) .
- QSAR Modeling : Train models on pyrazole derivatives with IC data (pIC = -log(IC)). Descriptors like LogP (2.5–3.5) and topological polar surface area (TPSA ~90 Ų) correlate with membrane permeability .
Basic: How to troubleshoot low yields in the final coupling step?
Methodological Answer:
- Catalyst Optimization : Test Pd catalysts (e.g., Pd(dba)/Xantphos) for Buchwald-Hartwig coupling .
- Temperature Gradient : Perform reactions at 50°C, 80°C, and 110°C; higher temps may degrade sensitive groups.
- Protecting Groups : Temporarily protect the carboxamide with tert-butoxycarbonyl (Boc) to prevent side reactions .
Advanced: What strategies validate the compound’s stability under physiological conditions?
Methodological Answer:
- pH Stability : Incubate in PBS (pH 7.4) and gastric fluid (pH 2.0) at 37°C for 24h. Analyze degradation via UPLC-MS; >90% recovery indicates stability .
- Light Sensitivity : Expose to UV (254 nm) for 48h; monitor photodegradation by -NMR. Azo derivatives (if present) are prone to cis-trans isomerization .
Basic: What chromatographic methods purify this compound effectively?
Methodological Answer:
- Flash Chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane → ethyl acetate → methanol).
- HPLC : C18 column (5 µm), mobile phase: acetonitrile/0.1% TFA in water (70:30), flow rate 1 mL/min, UV detection at 254 nm .
Advanced: How to resolve spectral overlap in 1H^1H1H-NMR for aromatic protons?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
